molecular formula C18H17FN2O2 B6925447 N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide

Cat. No.: B6925447
M. Wt: 312.3 g/mol
InChI Key: BBOBTWUYRUZHPO-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl ring, an indole moiety, and an acetamide group

Properties

IUPAC Name

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-12-5-6-14(10-15(12)19)20-17(22)8-11-3-4-13-9-18(23)21-16(13)7-11/h3-7,10H,2,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOBTWUYRUZHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)CC2=CC3=C(CC(=O)N3)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethyl-3-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-ethylphenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)-2-(2-oxo-1,3-dihydroindol-6-yl)acetamide: Lacks the ethyl group, which may influence its solubility and interaction with molecular targets.

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